molecular formula C24H20Cl2N2O B2388423 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(3-methylphenyl)methyl]-1H-pyrazole CAS No. 477712-79-1

3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(3-methylphenyl)methyl]-1H-pyrazole

Cat. No.: B2388423
CAS No.: 477712-79-1
M. Wt: 423.34
InChI Key: PDMYJVVWUUTAPG-UHFFFAOYSA-N
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Description

3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(3-methylphenyl)methyl]-1H-pyrazole is a compound that belongs to the pyrazole family. Pyrazoles are known for their diverse pharmacological properties and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(3-methylphenyl)methyl]-1H-pyrazole typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the substituents. One common method involves the reaction of 2,4-dichlorobenzyl chloride with 3-hydroxybenzaldehyde to form the intermediate 3-[(2,4-dichlorophenyl)methoxy]benzaldehyde. This intermediate is then reacted with 3-methylbenzylhydrazine to form the final pyrazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, solvents, and reaction conditions that are scalable and environmentally friendly. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(3-methylphenyl)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(3-methylphenyl)methyl]-1H-pyrazole has been studied for various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(3-methylphenyl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(4-methylphenyl)methyl]pyrazole
  • 3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(2-methylphenyl)methyl]pyrazole

Uniqueness

3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(3-methylphenyl)methyl]-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring and the presence of both 2,4-dichlorophenyl and 3-methylphenyl groups. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-1-[(3-methylphenyl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N2O/c1-17-4-2-5-18(12-17)15-28-11-10-24(27-28)19-6-3-7-22(13-19)29-16-20-8-9-21(25)14-23(20)26/h2-14H,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMYJVVWUUTAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC(=N2)C3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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